

Golidocitinib vs. Tofacitinib: A Head-to-Head Comparison of Kinase Selectivity

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Compound of Interest		
Compound Name:	Golidocitinib	
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For researchers, scientists, and drug development professionals, understanding the nuanced selectivity profiles of kinase inhibitors is paramount for predicting efficacy and anticipating potential off-target effects. This guide provides a detailed, data-driven comparison of two prominent Janus kinase (JAK) inhibitors: **golidocitinib** and tofacitinib.

Golidocitinib is a potent and highly selective JAK1 inhibitor, while tofacitinib is considered a pan-JAK inhibitor, with activity against multiple members of the JAK family.[1] This difference in selectivity is a key differentiator and may have significant implications for their respective therapeutic applications and safety profiles.

Kinase Inhibition Profile

The inhibitory activity of **golidocitinib** and tofacitinib against the four members of the JAK family—JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), are compiled from various biochemical assays. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.



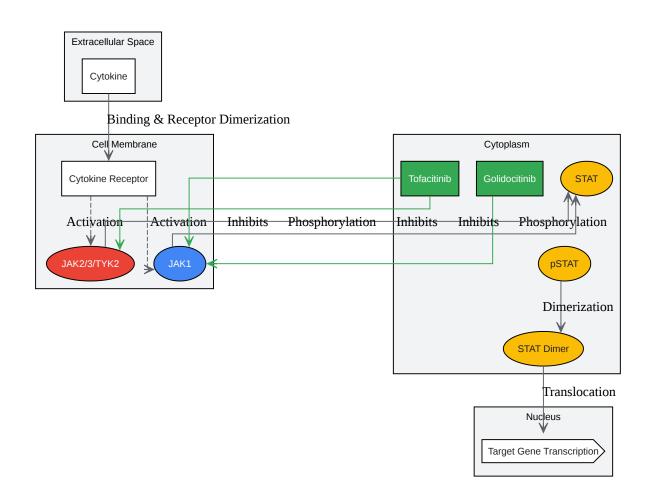
Kinase	Golidocitinib (AZD4205) IC50 (nM)	Tofacitinib IC50 (nM)
JAK1	73[2]	15.1 - 112[3][4]
JAK2	13,233[5]	77.4[4]
JAK3	>30,000[5]	55.0[4]
TYK2	Data not available	489[4]

Golidocitinib demonstrates marked selectivity for JAK1, with significantly higher IC50 values for JAK2 and JAK3, indicating substantially weaker inhibition of these kinases.[5] Specifically, it is reported to have over 200-fold selectivity for JAK1 over other JAK family kinases.[6] Tofacitinib, in contrast, inhibits JAK1, JAK2, and JAK3 at nanomolar concentrations, with a lesser effect on TYK2.[4]

Signaling Pathway Context: The JAK-STAT Pathway

Both **golidocitinib** and tofacitinib exert their effects by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a wide range of cytokines and growth factors involved in immunity and inflammation. The diagram below illustrates the canonical JAK-STAT signaling cascade.







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